Perazine Dihydrochloride

Beschreibung

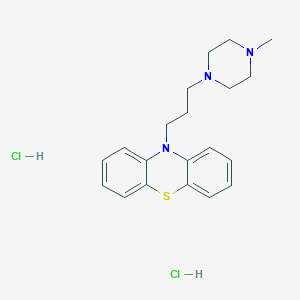

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3S.2ClH/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;;/h2-5,7-10H,6,11-16H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLQXJNHQBYBCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl2N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84-97-9 (Parent) |

Source

|

| Record name | Taxilan dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70967691 |

Source

|

| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-37-3 |

Source

|

| Record name | Taxilan dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[3-(4-Methylpiperazin-1-yl)propyl]-10H-phenothiazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Perazine Dihydrochloride

Executive Summary

Perazine is a first-generation antipsychotic of the phenothiazine class, characterized by a multifaceted mechanism of action centered on the antagonism of central dopamine D2 receptors.[1][2][3] Its therapeutic efficacy in treating the positive symptoms of schizophrenia is primarily attributed to this dopaminergic blockade in the mesolimbic pathway.[1][4] However, its clinical profile is profoundly influenced by its interactions with a wide array of other neurotransmitter systems. Perazine exhibits significant antagonistic activity at serotonergic (5-HT2), histaminergic (H1), adrenergic (α1), and muscarinic cholinergic receptors.[1][5] This broad receptor-binding profile is responsible for both its therapeutic nuances and its characteristic side-effect profile, including sedation, orthostatic hypotension, and anticholinergic effects.[1][5] This guide provides a detailed exploration of these molecular interactions, the resultant downstream signaling cascades, and the experimental methodologies used to elucidate this complex pharmacological activity.

The Neurochemical Landscape and the Dopamine Hypothesis

The pathophysiology of schizophrenia is complex, but the dopamine hypothesis has remained a cornerstone of antipsychotic drug development.[6] This hypothesis posits that an overactivity of dopaminergic transmission in the mesolimbic pathway of the brain is a key contributor to the "positive" symptoms of the disorder, such as hallucinations and delusions.[1] First-generation antipsychotics, also known as typical antipsychotics, function by directly counteracting this hyperactivity.[7] They act as antagonists at dopamine receptors, with a high affinity for the D2 subtype, to normalize this neurotransmission.[8][9] The clinical efficacy of these agents is strongly correlated with their ability to achieve approximately 72-80% occupancy of D2 receptors in the brain.[8][9]

Core Mechanism: Dopamine D2 Receptor Antagonism

The principal mechanism of action for perazine is the competitive, reversible blockade of postsynaptic dopamine D2 receptors.[1][10][11] Perazine, as a phenothiazine derivative, possesses a three-ring structure with a piperazine side chain that mimics the conformation of dopamine, allowing it to bind to the receptor without activating it.[3][12]

Downstream Signaling Cascade

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that signal through the Gαi subunit. The canonical pathway involves:

-

Agonist (Dopamine) Binding: Dopamine binding activates the D2 receptor.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit, causing its dissociation from the βγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

-

Decreased PKA Activity: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream cellular proteins.

Perazine, by acting as an antagonist, occupies the D2 receptor binding site and prevents dopamine from initiating this cascade. This blockade effectively dampens the excessive dopaminergic signaling observed in psychotic states.

A Broader Pharmacological Footprint: Multi-Receptor Interactions

While D2 antagonism is central, the clinical reality of perazine therapy is shaped by its "off-target" effects. Its affinity for other receptors is not merely incidental; it defines its side-effect profile and distinguishes it from other antipsychotics. Perazine's dopamine receptor binding action is reportedly similar to that of chlorpromazine and lower than that of haloperidol.[5]

| Receptor Target | Pharmacological Action | Associated Clinical/Side Effects |

| Dopamine D2 | Potent Antagonist | Primary antipsychotic effect (mesolimbic pathway).[1] Extrapyramidal symptoms (EPS) (nigrostriatal pathway).[11] |

| Serotonin 5-HT2A | Antagonist | May contribute to efficacy against negative symptoms; anxiolytic properties.[1][4] |

| Histamine H1 | Potent Antagonist | Sedation , drowsiness, weight gain.[1][5] |

| α1-Adrenergic | Antagonist | Orthostatic hypotension, dizziness, reflex tachycardia.[1][5] |

| Muscarinic M1 | Antagonist | Anticholinergic effects : dry mouth, blurred vision, constipation, urinary retention, cognitive impairment.[1][5][13] |

This multi-receptor action explains why perazine is considered a moderate-potency typical antipsychotic. Its significant anticholinergic and antihistaminergic activity contributes to a higher incidence of sedative and autonomic side effects, while its relatively lower D2 binding affinity compared to high-potency agents like haloperidol may result in a somewhat lower risk of acute extrapyramidal symptoms.[5]

Experimental Validation: Characterizing Receptor Affinity

The mechanistic claims described above are not theoretical. They are the product of rigorous experimental validation, primarily through in-vitro pharmacological assays. The cornerstone of this characterization is the competitive radioligand binding assay, which quantifies the affinity of a drug for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for Perazine at the D2 Receptor

This protocol provides a self-validating system to determine the binding affinity (Ki) of perazine for the human dopamine D2 receptor.

Objective: To determine the inhibitory constant (Ki) of perazine dihydrochloride by measuring its ability to displace a known high-affinity radioligand from the human D2 receptor expressed in a stable cell line (e.g., HEK293 cells).

Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human D2 receptor.

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (a high-affinity D2 antagonist).

-

Test Compound: Perazine dihydrochloride, serially diluted.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, 96-well filter plates (GF/B), cell harvester.

Methodology:

-

Preparation: Thaw frozen cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer. Prepare serial dilutions of perazine dihydrochloride.

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd), and 100 µL of the membrane preparation.

-

Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

-

Competitive Binding Wells: Add 50 µL of each perazine dilution, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination & Harvesting: Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer to remove residual unbound radioactivity.

-

Quantification: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Calculate Percent Inhibition for each perazine concentration: % Inhibition = 100 * (1 - [(DPM in test well - NSB) / (Total Binding - NSB)]).

-

Plot % Inhibition vs. log[Perazine]. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of perazine that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

The mechanism of action of perazine dihydrochloride is a classic example of the pharmacology of first-generation antipsychotics. Its therapeutic utility is anchored in its potent antagonism of the dopamine D2 receptor, providing a direct counter to the hyperdopaminergic state associated with psychosis. However, its identity as a "dirty drug"—one that interacts with multiple receptor systems—is inseparable from its clinical profile. The antagonistic effects at histaminergic, adrenergic, and muscarinic receptors are not mere side notes but are fundamental to understanding its sedative properties and its significant burden of autonomic and anticholinergic side effects. For the drug development professional, perazine serves as an important case study in the balance between primary target engagement and the clinical consequences of a broad pharmacological footprint.

References

-

What is the mechanism of Perazine Dimalonate? - Patsnap Synapse. (2024-07-17). Patsnap Synapse. [Link]

-

Perazine Dihydrochloride | C20H27Cl2N3S | CID 199956. PubChem. [Link]

-

Piperazine - Wikipedia. Wikipedia. [Link]

-

Cetirizine - Wikipedia. Wikipedia. [Link]

-

Chlorpromazine - Wikipedia. Wikipedia. [Link]

-

Benzylpiperazine - Wikipedia. Wikipedia. [Link]

-

Perazine - Wikipedia. Wikipedia. [Link]

-

What is the mechanism of Periciazine? - Patsnap Synapse. (2024-07-17). Patsnap Synapse. [Link]

-

perazine - Drug Central. Drug Central. [Link]

-

Perazine | C20H25N3S | CID 4744 - PubChem. PubChem. [Link]

-

Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis. PubMed. [Link]

-

Antipsychotic Medications - StatPearls - NCBI Bookshelf. (2023-02-26). National Center for Biotechnology Information. [Link]

-

Perazine for schizophrenia - PMC. PubMed Central, National Center for Biotechnology Information. [Link]

-

Dopamine antagonist - Wikipedia. Wikipedia. [Link]

-

Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. PubMed Central, National Center for Biotechnology Information. [Link]

-

A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity - PMC. (2023-01-10). PubMed Central, National Center for Biotechnology Information. [Link]

-

Combined histamine H1/H2 receptor antagonists: part I. Pharmacological hybrids with pheniramine- and roxatidine-like substructures. PubMed. [Link]

-

Label: PERPHENAZINE tablet, film coated - DailyMed. DailyMed, U.S. National Library of Medicine. [Link]

-

An Overview of Antipsychotics: Mechanisms of Action. (2023). Journal of Experimental and Basic Medical Sciences. [Link]

-

Phenothiazine - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Mechanism of Action of Antipsychotic Agents. (2015-09-21). Psychopharmacology Institute. [Link]

-

Role of D₁/D₂ dopamine receptors antagonist perphenazine in morphine analgesia and tolerance in rats. PubMed. [Link]

-

effect of selective serotonin reuptake inhibitors (SSRIs) on the pharmacokinetics and metabolism of perazine in the rat. Journal of Pharmacy and Pharmacology, Oxford Academic. [Link]

-

Anticholinergic Pocket Reference Card. University of Maryland School of Pharmacy. [Link]

-

Histamine H1-receptor antagonists, promethazine and homochlorcyclizine, increase the steady-state plasma concentrations of haloperidol and reduced haloperidol. PubMed. [Link]

-

Perphenazine 4-aminobutyrate mesylate: Dopamine D2 receptor antagonist GABAA receptor agonist treatment of schizophrenia. ResearchGate. [Link]

-

In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed. [Link]

-

DOPAMINE ANTAGONISTS: PHENOTHIAZINE/THIOXANTHENE SAR. Auburn University. [Link]

-

Typical antipsychotic - Wikipedia. Wikipedia. [Link]

-

Anticholinergic and sedative medicines - Prescribing considerations for people with dementia. The Royal Australian College of General Practitioners (RACGP). [Link]

-

Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I. PubMed Central, National Center for Biotechnology Information. [Link]

-

Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Wikipedia. [Link]

-

Phenothiazine drugs: structure activity relationships explained by a conformation that mimics dopamine. Johns Hopkins University. [Link]

Sources

- 1. What is the mechanism of Perazine Dimalonate? [synapse.patsnap.com]

- 2. Perazine - Wikipedia [en.wikipedia.org]

- 3. Perazine | C20H25N3S | CID 4744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Periciazine? [synapse.patsnap.com]

- 5. Perazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 7. jebms.org [jebms.org]

- 8. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Typical antipsychotic - Wikipedia [en.wikipedia.org]

- 10. Perazine Dihydrochloride | C20H27Cl2N3S | CID 199956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. perazine [drugcentral.org]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Perazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

Perazine dihydrochloride, a phenothiazine derivative, represents a significant molecule within the class of typical antipsychotics. Its clinical efficacy is intrinsically linked to its distinct chemical architecture and resulting physicochemical properties. This technical guide provides a comprehensive exploration of Perazine dihydrochloride, moving beyond a superficial overview to deliver in-depth insights into its chemical identity, structural features, pharmacological activity, and analytical characterization. As a Senior Application Scientist, the aim is to present this information with a focus on the underlying scientific principles and practical applications relevant to researchers and professionals in drug development. This document is structured to facilitate a deep understanding of the molecule, providing a solid foundation for further research and application.

Part 1: Chemical Identity and Structure

Perazine dihydrochloride is the hydrochloride salt form of Perazine, a piperazinyl-propyl-phenothiazine derivative. The presence of the dihydrochloride moiety enhances the compound's solubility in aqueous media, a critical factor for pharmaceutical formulation and bioavailability.

Chemical Structure:

The core structure consists of a tricyclic phenothiazine system, to which a propyl-piperazine side chain is attached at the nitrogen atom of the central ring. The terminal nitrogen of the piperazine ring is methylated. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms of the piperazine ring.

Systematic and Identifying Information:

| Identifier | Value |

| IUPAC Name | 10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;dihydrochloride[1] |

| Canonical SMILES | CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl.Cl[1] |

| InChI | InChI=1S/C20H25N3S.2ClH/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23;;/h2-5,7-10H,6,11-16H2,1H3;2*1H[1] |

| InChIKey | GLLQXJNHQBYBCR-UHFFFAOYSA-N[1] |

| Molecular Formula | C₂₀H₂₇Cl₂N₃S[1] |

| Molecular Weight | 412.4 g/mol [1] |

| CAS Number | 5317-37-3[1] |

Part 2: Physicochemical Properties

The physicochemical properties of a drug substance are paramount in determining its behavior from formulation to its interaction with biological systems.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [General knowledge] |

| Solubility | Freely soluble in water; soluble in ethanol and methanol. | [General knowledge for similar amine hydrochlorides] |

| pKa | As a dibasic compound, Perazine has two pKa values corresponding to the two nitrogen atoms on the piperazine ring. While specific experimental values for Perazine are not readily available in the cited literature, piperazine itself has pKa values of approximately 5.35 and 9.73.[2] The electronic environment of the piperazine ring in Perazine, being substituted, will influence these values. | [2] |

| Melting Point | Data not consistently available for the dihydrochloride salt. |

Part 3: Pharmacology and Mechanism of Action

Perazine is classified as a typical antipsychotic and functions primarily as a dopamine receptor antagonist.[1] Its therapeutic effects in schizophrenia and other psychotic disorders are attributed to the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. However, like other phenothiazines, its pharmacological profile is complex, involving interactions with a range of other neurotransmitter receptors, which contributes to both its therapeutic efficacy and its side-effect profile.

Receptor Binding Profile:

The clinical effects of Perazine are a composite of its affinities for various receptors:

-

Dopamine Receptors: High affinity for D2-like receptors is central to its antipsychotic action. Blockade of these receptors in the nigrostriatal pathway is also responsible for the risk of extrapyramidal side effects.

-

Serotonin (5-HT) Receptors: Affinity for various serotonin receptor subtypes, such as 5-HT₂ₐ and 5-HT₂꜀, contributes to its overall antipsychotic effect and may modulate some of the extrapyramidal symptoms.

-

Histamine Receptors: Antagonism at H₁ receptors is responsible for the sedative and hypnotic effects commonly observed with Perazine.

-

Muscarinic Acetylcholine Receptors: Blockade of muscarinic receptors leads to anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.

-

Adrenergic Receptors: Antagonism at α₁-adrenergic receptors can cause orthostatic hypotension and dizziness.

Part 4: Analytical Characterization

Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of Perazine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of Perazine dihydrochloride.

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the phenothiazine ring system, the aliphatic protons of the propyl chain, and the protons of the piperazine ring and the N-methyl group. The dihydrochloride salt formation will cause a downfield shift of the protons on and adjacent to the protonated nitrogen atoms of the piperazine ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, providing further confirmation of the chemical structure.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of Perazine dihydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C spectra to the corresponding atoms in the molecule with the aid of 2D NMR techniques (e.g., COSY, HSQC) if necessary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

| Wavenumber (cm⁻¹) | Functional Group |

| 3050-3100 | C-H stretching (aromatic) |

| 2800-3000 | C-H stretching (aliphatic) |

| 2400-2700 | N⁺-H stretching (amine salt) |

| 1580-1600, 1450-1500 | C=C stretching (aromatic) |

| 1250-1350 | C-N stretching |

| 750-850 | C-H out-of-plane bending (aromatic) |

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of Perazine dihydrochloride with dry potassium bromide powder and pressing it into a transparent disk.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The phenothiazine chromophore in Perazine gives rise to characteristic UV absorption maxima.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of Perazine dihydrochloride in a suitable solvent (e.g., 0.1 M HCl or ethanol).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the solution in the range of 200-400 nm.

-

Analysis: The UV spectrum of phenothiazine derivatives typically shows absorption maxima around 250 nm and 300 nm. The exact λmax and molar absorptivity should be determined for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the assay, impurity profiling, and stability testing of Perazine dihydrochloride. A stability-indicating method is crucial to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

Illustrative HPLC Method:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25-30 °C |

Method Validation: The HPLC method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure its suitability for its intended purpose.

Part 5: Synthesis and Impurities

The synthesis of Perazine typically involves the N-alkylation of phenothiazine with a suitable 1-(3-chloropropyl)-4-methylpiperazine or a related intermediate. The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Potential Impurities:

-

Starting Materials: Unreacted phenothiazine or piperazine derivatives.

-

By-products: Products of side reactions occurring during the synthesis.

-

Degradation Products: Perazine can degrade under stress conditions such as light, heat, and oxidation. Common degradation pathways for phenothiazines include oxidation of the sulfur atom to form sulfoxides and sulfones, and N-dealkylation of the side chain.

A thorough understanding of the synthesis and degradation pathways is essential for the development of a comprehensive impurity profile and for ensuring the quality and safety of the drug substance.

Conclusion

Perazine dihydrochloride is a well-established antipsychotic agent with a rich chemical and pharmacological profile. This guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and analytical characterization. For researchers and drug development professionals, a deep understanding of these fundamental aspects is critical for the rational design of new chemical entities, the development of robust formulations, and the assurance of drug quality and safety. The provided protocols and data serve as a valuable resource for guiding experimental work and fostering further investigation into this important class of therapeutic agents.

References

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 199956, Perazine Dihydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4744, Perazine. Retrieved from [Link]

-

Wikipedia contributors. (2024, January 10). Piperazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Dopamine Receptor Antagonism of Perazine Dihydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Perazine, a first-generation antipsychotic of the phenothiazine class, exerts its primary therapeutic effects through the antagonism of dopamine receptors, particularly the D2 subtype.[1][2] This guide provides a detailed examination of the molecular pharmacology, functional consequences, and experimental characterization of perazine's interaction with the dopaminergic system. We will explore its binding affinity profile, the downstream signaling pathways it modulates, and the detailed methodologies employed to validate its mechanism of action. This document is intended to serve as a technical resource for professionals engaged in neuropsychiatric drug discovery and development, offering a synthesis of established knowledge and practical, field-proven experimental protocols.

Introduction: Perazine and the Dopaminergic Landscape

Perazine is a piperazine-derivative phenothiazine used in the management of psychotic disorders, such as schizophrenia.[1][3][4] Its clinical efficacy in mitigating the positive symptoms of psychosis, like hallucinations and delusions, is intrinsically linked to its ability to modulate hyperactive dopaminergic transmission in the mesolimbic pathway.[1][5]

The dopamine receptor system is a critical component of the central nervous system, comprising five distinct G protein-coupled receptors (GPCRs) classified into two families:

-

D1-like receptors (D1 and D5): These receptors are typically coupled to Gαs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7]

-

D2-like receptors (D2, D3, and D4): This family, the primary target for perazine, is coupled to Gαi/o proteins.[6][7] Activation of these receptors inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels and modulation of ion channel activity.[8][9]

Perazine's therapeutic action is centered on its antagonism of the D2-like receptors.[1][10]

Molecular Pharmacology of Perazine

The interaction of perazine with dopamine receptors is characterized by its binding affinity (how strongly it binds) and its functional activity (the cellular response it elicits).

Mechanism of Action: Competitive Antagonism

Perazine functions as a competitive antagonist at dopamine D2 receptors. This means it binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. By occupying the binding site, it blocks dopamine from binding and initiating the downstream signaling cascade that is overactive in psychotic states.[1][10][11]

Multi-Receptor Binding Profile

A critical aspect of perazine's pharmacology is that it is not entirely selective for D2 receptors. Like many first-generation antipsychotics, it has a broad receptor binding profile, often referred to as a "dirty" pharmacology. It exhibits antagonistic activity at several other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile.[1]

| Receptor Target | Reported Effect of Perazine Antagonism | Associated Clinical Outcome / Side Effect |

| Dopamine D2 | Primary Antagonism | Antipsychotic efficacy (reduction of positive symptoms) , Extrapyramidal Symptoms (EPS), Tardive Dyskinesia, Hyperprolactinemia.[1][2] |

| Serotonin (5-HT2) | Antagonism | May contribute to efficacy against negative symptoms of schizophrenia.[1][5] |

| Histamine (H1) | Antagonism | Sedation, drowsiness, weight gain.[1][12] |

| Adrenergic (α1) | Antagonism | Orthostatic hypotension (a drop in blood pressure upon standing), dizziness.[1][12] |

| Muscarinic (M1) | Antagonism | Anticholinergic side effects: dry mouth, blurred vision, constipation, urinary retention.[1] |

Causality Insight: The promiscuity of older antipsychotics like perazine is a key differentiator from newer, "atypical" antipsychotics, which often feature higher selectivity for D2/5-HT2A receptors. This broad-spectrum binding is the direct cause of the wide range of side effects observed clinically. Understanding this profile is essential for predicting and managing adverse events in patients.

Downstream Signaling Consequences of D2 Receptor Blockade

The therapeutic and adverse effects of perazine are a direct result of its interruption of the D2 receptor's intracellular signaling pathway. Upon binding, dopamine typically activates the Gαi subunit, which in turn inhibits the enzyme adenylyl cyclase. This reduces the production of the second messenger cAMP.

Perazine, by blocking dopamine's access to the receptor, prevents this inhibitory signal. In a stimulated system (e.g., in the presence of an agonist like dopamine or an artificial stimulator like forskolin), perazine's antagonism leads to a disinhibition of adenylyl cyclase, thereby restoring or increasing cAMP levels.

Signaling Pathway Diagram

The following diagram illustrates the canonical Gαi-coupled D2 receptor signaling pathway and the point of intervention for perazine.

Caption: D2 receptor signaling cascade and perazine's antagonistic action.

Methodologies for Experimental Characterization

To define the pharmacological profile of a compound like perazine, two core in-vitro experiments are essential: radioligand binding assays to determine affinity and functional assays to measure antagonistic potency.

Radioligand Binding Assay: Measuring Receptor Affinity (Ki)

This technique quantifies the affinity of a test compound (perazine) for a specific receptor by measuring how effectively it competes with a radioactively labeled ligand ([³H]spiperone is a common choice for D2 receptors) for binding sites.[13][14]

-

Preparation of Receptor Source:

-

Homogenize tissue known to express the target receptor (e.g., rat striatum) or use cell membranes from a cell line stably expressing the human recombinant D2 receptor (e.g., HEK293 or CHO cells).[15]

-

Prepare a membrane suspension in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).[15] Protein concentration is determined via a Bradford or BCA assay.

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]spiperone at its approximate Kd concentration), and a range of concentrations of the unlabeled test compound (perazine).[15]

-

Total Binding Control: Wells containing only membranes and radioligand.

-

Non-Specific Binding (NSB) Control: Wells containing membranes, radioligand, and a high concentration of a known, potent unlabeled ligand (e.g., haloperidol) to saturate all specific binding sites.[6]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).[15]

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes with bound radioligand.[15][16]

-

Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[15]

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of perazine. This generates a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of perazine that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 to a Ki (inhibition constant), which represents the affinity of the compound for the receptor, using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

Caption: Standard workflow for a competitive radioligand binding assay.

cAMP Functional Assay: Measuring Antagonism (IC50)

This cell-based assay measures the ability of an antagonist to block the functional response of a receptor to an agonist. For the Gαi-coupled D2 receptor, the functional readout is the inhibition of cAMP production.

-

Cell Culture:

-

Use a cell line (e.g., CHO-K1) stably expressing the human D2 receptor.

-

Seed the cells in a 96-well or 384-well plate and culture overnight to allow for adherence.[17]

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells with assay buffer (e.g., HBSS with HEPES).

-

Antagonist Pre-incubation: Add various concentrations of the test antagonist (perazine) to the wells. Incubate for a set period (e.g., 15-30 minutes) to allow the compound to bind to the receptors.

-

Agonist Stimulation: Add a fixed concentration of an agonist (e.g., dopamine or quinpirole) at a concentration that elicits a sub-maximal response (typically the EC80). Simultaneously, add a fixed concentration of forskolin, a direct activator of adenylyl cyclase, to stimulate a robust and measurable baseline of cAMP production.[17][18]

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for the agonist-mediated inhibition of cAMP production.[19]

-

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the amount of cAMP using a commercially available detection kit. Common methods include:

-

Homogeneous Time-Resolved Fluorescence (HTRF)

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Reporter gene assays linked to cAMP response elements.

-

-

-

Data Analysis:

-

The antagonist (perazine) will block the agonist's ability to inhibit cAMP production, thus "rescuing" the cAMP levels back towards the forskolin-only baseline.

-

Plot the measured cAMP levels (or fluorescence signal) against the log concentration of perazine.

-

Determine the IC50 value, which is the concentration of perazine required to reverse 50% of the agonist-induced inhibition. This value represents the functional potency of the antagonist.

-

Caption: Workflow for a cell-based cAMP functional antagonist assay.

Conclusion and Future Directions

Perazine dihydrochloride is a well-established dopamine D2 receptor antagonist whose mechanism of action forms the basis of its antipsychotic properties.[1][2] Its characterization relies on a combination of in-vitro techniques, primarily radioligand binding and functional cAMP assays, which together define its affinity and potency. However, its clinical utility is tempered by a broad-spectrum binding profile that leads to numerous off-target side effects, including sedation, orthostatic hypotension, and anticholinergic effects.[1][12]

For drug development professionals, perazine serves as a classic example of a first-generation antipsychotic. Future research in this field continues to focus on developing ligands with greater selectivity for specific dopamine receptor subtypes (e.g., D3-selective agents) or those that exhibit biased agonism, selectively activating therapeutic pathways while avoiding those that cause adverse effects. A thorough understanding of the foundational pharmacology and experimental validation of compounds like perazine is indispensable for the rational design of safer and more effective neuropsychiatric therapeutics.

References

- Patsnap Synapse. (2024-07-17). What is the mechanism of Perazine Dimalonate?

- Patsnap Synapse. (2024-07-17). What is the mechanism of Perphenazine?

- Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. (2025-01-29).

- Patsnap Synapse. (2024-07-17). What is the mechanism of Periciazine?

- Patsnap Synapse. (2024-07-14). What are the side effects of Perazine Dimalonate?

- NeuRA Library. (2020-10-14). Perazine.

- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

- NIH. (2010-04-30). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors.

- Frontiers. Structure-Activity Investigation of a G Protein-Biased Agonist Reveals Molecular Determinants for Biased Signaling of the D2 Dopamine Receptor.

- Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.

- Gifford Bioscience. Radioligand Binding Assay.

- Sigma-Aldrich. ChemiScreenTM cAMP-OPTIMIZED STABLE CELL LINE HUMAN RECOMBINANT D2L DOPAMINE RECEPTOR.

- D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay - US.

- Benchchem. Application Notes and Protocols for a Selective Dopamine D2/D3 Receptor Antagonist.

- MDPI. (2021-05-26). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands.

- Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor.

- Benchchem. Application Notes and Protocols for Cell-Based Assays in Dopamine Receptor Antagonist Screening.

- NIH PubChem. Perazine.

- PMC - PubMed Central - NIH. Perazine for schizophrenia.

- Dopamine Receptors.

Sources

- 1. What is the mechanism of Perazine Dimalonate? [synapse.patsnap.com]

- 2. Perazine - NeuRA Library [library.neura.edu.au]

- 3. Perazine | C20H25N3S | CID 4744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Perazine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Periciazine? [synapse.patsnap.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. benchchem.com [benchchem.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. resources.tocris.com [resources.tocris.com]

- 10. What is the mechanism of Perphenazine? [synapse.patsnap.com]

- 11. youtube.com [youtube.com]

- 12. What are the side effects of Perazine Dimalonate? [synapse.patsnap.com]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Perazine Dihydrochloride as a Cytochrome P450 1A2 Inhibitor: Mechanisms, Methodologies, and Clinical Implications

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive technical analysis of perazine dihydrochloride, a phenothiazine antipsychotic, and its significant role as an inhibitor of the human cytochrome P450 1A2 (CYP1A2) enzyme. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational biochemistry with practical experimental insights to elucidate the mechanism, potency, and clinical relevance of this important drug-enzyme interaction.

Introduction: The Intersection of Perazine and a Critical Metabolic Pathway

1.1. Cytochrome P450 1A2 (CYP1A2): A Key Player in Xenobiotic Metabolism

Cytochrome P450 1A2 (CYP1A2) is a pivotal enzyme within the P450 superfamily, predominantly expressed in the human liver, where it constitutes approximately 13% of the total CYP content.[1][2] Localized in the endoplasmic reticulum, CYP1A2 is a monooxygenase that catalyzes reactions crucial for the metabolism of a wide array of foreign compounds (xenobiotics).[1] Its substrates include numerous clinically significant drugs such as the antipsychotics clozapine and olanzapine, the antidepressant duloxetine, and the bronchodilator theophylline.[1][3][4] Beyond pharmaceuticals, CYP1A2 is also responsible for metabolizing common dietary constituents like caffeine and activating procarcinogens, including aflatoxin B1 and polycyclic aromatic hydrocarbons found in tobacco smoke.[1][5] Given its central role, the inhibition or induction of CYP1A2 is a primary mechanism for drug-drug interactions (DDIs), which can significantly alter a drug's efficacy and safety profile.[5]

1.2. Perazine: A Phenothiazine Antipsychotic

Perazine is a first-generation, or 'typical,' antipsychotic drug belonging to the phenothiazine class.[6] Structurally, it is a phenothiazine derivative with a piperazine side chain.[6][7] Its primary therapeutic action is attributed to the antagonism of dopamine D2 receptors in the brain's mesolimbic pathway, which helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[8] Like other phenothiazines, perazine also interacts with various other neurotransmitter systems, contributing to its overall therapeutic and side-effect profile.[8] The hepatic metabolism of perazine is complex, involving multiple CYP enzymes. Notably, perazine is not only a substrate for CYP1A2 but also a potent inhibitor, creating a scenario with significant clinical and pharmacological implications.[7][9]

The Potent Inhibitory Action of Perazine on CYP1A2

In vitro research has firmly established perazine as a potent inhibitor of human CYP1A2.[10] Studies utilizing diverse experimental systems, including primary human hepatocytes and human liver microsomes, have consistently demonstrated a strong, dose-dependent reduction in CYP1A2 activity in the presence of perazine.[7][10][11]

At therapeutic concentrations (estimated at 5-10 µM), perazine can reduce CYP1A2 basal activity by approximately 80%.[7] This level of inhibition is comparable to that of well-known, potent CYP1A2 inhibitors like furafylline and fluvoxamine.[10][11] The inhibitory effect appears to be highly specific; studies have shown that while perazine potently inhibits CYP1A2, it has only a weak effect on other major CYP isoforms like CYP3A4.[10][12]

Dixon plot analysis from studies using caffeine as a probe substrate indicates that perazine potently inhibits both caffeine 3-N-demethylation and 1-N-demethylation, which are primary metabolic pathways mediated by CYP1A2.[7] The causality for this potent inhibition lies in the chemical structure of perazine, which allows it to bind with high affinity to the active site of the CYP1A2 enzyme, thereby preventing the binding and subsequent metabolism of other substrate molecules.

Data Presentation: Perazine's Inhibitory Potency on CYP1A2

The following table summarizes the quantitative data from key in vitro studies, illustrating the potency of perazine as a CYP1A2 inhibitor.

| Probe Substrate | Experimental System | Inhibitory Constant (Ki) | Observations | Reference |

| Caffeine (3-N-demethylation) | Human Liver Microsomes & Supersomes | 3.5 µM | Potent inhibition observed. | [7] |

| Caffeine (1-N-demethylation) | Human Liver Microsomes & Supersomes | 5.0 µM | Potent inhibition observed. | [7] |

| Acetanilide (4-hydroxylation) | Primary Human Hepatocytes | Predicted to be similar to furafylline | Strong inhibition; 50 µM perazine reduced metabolite formation to 2% of control. | [10][11] |

Mandatory Visualization: Conceptual Model of CYP1A2 Inhibition

Caption: Competitive inhibition of CYP1A2 by perazine.

Experimental Protocol: A Self-Validating System for IC₅₀ and Kᵢ Determination

This section outlines a robust, self-validating protocol for determining the inhibitory potential (IC₅₀) and the inhibition constant (Kᵢ) of perazine on CYP1A2 using human liver microsomes (HLMs). The inclusion of both a known inhibitor and a vehicle control at every step ensures the integrity and reproducibility of the results.

Objective: To quantify the inhibitory potency of perazine against human CYP1A2-mediated metabolism of phenacetin.

Pillar of Trustworthiness: The protocol's self-validating nature stems from the parallel assessment of a known inhibitor (α-naphthoflavone). This control validates the assay's sensitivity and performance, ensuring that any observed inhibition by the test compound (perazine) is genuine and quantifiable against a standard.

3.1. Materials and Reagents

-

Biological System: Pooled Human Liver Microsomes (HLMs)

-

Test Compound: Perazine Dihydrochloride

-

Probe Substrate: Phenacetin

-

Positive Control Inhibitor: α-Naphthoflavone[13]

-

Buffer: Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Cofactor: NADPH-Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)[14]

-

Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., tinidazole).[14]

-

Instrumentation: LC-MS/MS system for metabolite quantification.

3.2. Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare stock solutions of perazine, α-naphthoflavone, and phenacetin in an appropriate solvent (e.g., DMSO or methanol).

-

Create a series of working solutions of perazine and α-naphthoflavone by serial dilution in the phosphate buffer to achieve final assay concentrations ranging from sub-micromolar to high-micromolar (e.g., 0.1 µM to 100 µM).

-

Prepare the HLM suspension in phosphate buffer to a final protein concentration of 0.25 mg/mL.[15]

-

Prepare the NADPH-regenerating system according to the manufacturer's instructions.

-

-

Incubation for IC₅₀ Determination:

-

Pre-incubation: In a 96-well plate, add 1) phosphate buffer, 2) HLM suspension, 3) a working solution of perazine, the positive control inhibitor, or vehicle (solvent). The choice to add the substrate before the cofactor system is causal; it allows the inhibitor and substrate to equilibrate with the enzyme before the metabolic reaction is initiated.

-

Incubate the plate at 37°C for 5 minutes.

-

Reaction Initiation: Add the phenacetin working solution to all wells to achieve a final concentration near its Kₘ (e.g., 25-100 µM).[14][15] Immediately following, add the NADPH-regenerating system to initiate the metabolic reaction.

-

Incubate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is within the linear range.

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile with the internal standard. This step simultaneously precipitates the microsomal proteins and halts enzymatic activity.

-

Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the formation of acetaminophen (the O-deethylated metabolite of phenacetin).[16]

-

Develop a sensitive and specific LC-MS/MS method to separate and quantify acetaminophen and the internal standard.

-

-

Data Analysis:

-

Calculate the percentage of CYP1A2 activity remaining at each perazine concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the perazine concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

The Kᵢ value can be subsequently determined by performing the assay at multiple substrate concentrations and analyzing the data using Dixon or Lineweaver-Burk plots.[7]

-

Mandatory Visualization: Experimental Workflow for CYP1A2 Inhibition Assay

Caption: Workflow for determining CYP1A2 inhibition by perazine.

Clinical Significance: The Risk of Drug-Drug Interactions

The potent inhibition of CYP1A2 by perazine at clinically relevant concentrations is of high pharmacological importance.[7] When perazine is co-administered with a drug that is primarily cleared by CYP1A2, it can lead to a significant drug-drug interaction. The inhibition of the metabolic pathway will decrease the clearance of the co-administered drug, leading to its accumulation and elevated plasma concentrations. This can potentially push the drug's concentration outside its therapeutic window, increasing the risk of dose-dependent adverse effects and toxicity.

Key CYP1A2 Substrates with Potential for Interaction with Perazine: [1][3][4]

-

Antipsychotics: Clozapine, Olanzapine

-

Antidepressants: Duloxetine, Imipramine, Fluvoxamine (also an inhibitor)

-

Xanthines: Theophylline, Caffeine

-

Others: Propranolol, Tizanidine, Melatonin

For patients being treated with perazine, the introduction of a CYP1A2 substrate requires careful consideration and may necessitate therapeutic drug monitoring (TDM) to adjust dosages and avoid adverse outcomes. Conversely, for patients stabilized on a CYP1A2 substrate, the addition of perazine could destabilize their treatment.

Mandatory Visualization: Drug-Drug Interaction Pathway

Caption: Perazine inhibiting the metabolism of a co-administered drug.

Conclusion

Perazine dihydrochloride is a potent and selective inhibitor of cytochrome P450 1A2. This characteristic is not an incidental biochemical finding but a clinically significant property that can precipitate harmful drug-drug interactions. The in vitro data, characterized by low micromolar Kᵢ values, strongly suggest that this interaction is relevant at therapeutic doses of perazine. Professionals in drug development must consider this potential during lead optimization and clinical trial design when dealing with phenothiazine-like structures. For clinicians, this interaction underscores the importance of medication review and potential therapeutic drug monitoring to ensure patient safety when prescribing perazine in combination with CYP1A2 substrates. A thorough understanding of this interaction is paramount for both advancing medicinal chemistry and optimizing patient care.

References

- Wójcikowski, J., Pichard-Garcia, L., & Maurel, P. (2003). Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4. PubMed.

- Wójcikowski, J., & Daniel, W. A. (2009). Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study. PubMed.

- Various Authors. (n.d.). CYP1A2. Wikipedia.

- Wójcikowski, J., Pichard-Garcia, L., & Maurel, P. (2003). Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4. Semantic Scholar.

- National Center for Biotechnology Inform

- Patsnap. (2024).

- Hansten, P. (2007). Get to Know an Enzyme: CYP1A2. Pharmacy Times.

- Daniel, W. A., Syrek, M., & Haduch, A. (2001). The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. PubMed.

- Zhou, S. F., Wang, B., Yang, L. P., & Liu, J. P. (2009). Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2. PubMed Central.

- PharmaCompass. (n.d.).

- Taylor & Francis. (n.d.). CYP1A2 – Knowledge and References. Taylor & Francis.

- Thorn, C. F., Klein, T. E., & Altman, R. B. (2013).

- NeuRA Library. (2020). Perazine. NeuRA Library.

- Wójcikowski, J., Pichard-Garcia, L., Maurel, P., & Daniel, W. A. (2003). Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4.

- Peng, M., & Li, C. (2001). High-throughput cytochrome P450 (CYP) inhibition screening via a cassette probe-dosing strategy. V. Validation of a direct injection/on-line guard cartridge extraction--tandem mass spectrometry method for CYP1A2 inhibition assessment. PubMed.

- Zhang, L., et al. (2021). Novel Natural Inhibitors of CYP1A2 Identified by in Silico and in Vitro Screening. MDPI.

-

Wójcikowski, J., et al. (2015). Inhibition of human cytochrome P450 isoenzymes by a phenothiazine neuroleptic levomepromazine: An in vitro study. PubMed. [Link]

- Wójcikowski, J., et al. (2020). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions.

- Abcam. (2023). CYP1A2 Inhibitor Screening Kit (Fluorometric). Abcam.

- Santa Cruz Biotechnology. (n.d.). Perazine Dihydrochloride. SCBT.

- Thangadurai, N., et al. (2022). Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches. ACS Omega.

- Lee, D. Y., et al. (2022). Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects. PubMed Central.

Sources

- 1. CYP1A2 - Wikipedia [en.wikipedia.org]

- 2. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Insights into the Substrate Specificity, Inhibitors, Regulation, and Polymorphisms and the Clinical Impact of Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perazine | C20H25N3S | CID 4744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Perazine at therapeutic drug concentrations inhibits human cytochrome P450 isoenzyme 1A2 (CYP1A2) and caffeine metabolism--an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Perazine Dimalonate? [synapse.patsnap.com]

- 9. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Perazine as a potent inhibitor of human CYP1A2 but not CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. High-throughput cytochrome P450 (CYP) inhibition screening via a cassette probe-dosing strategy. V. Validation of a direct injection/on-line guard cartridge extraction--tandem mass spectrometry method for CYP1A2 inhibition assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of Perazine Dihydrochloride

Abstract

Perazine is a significant member of the phenothiazine class of antipsychotic agents, functioning primarily as a dopamine antagonist.[1][2] Its clinical efficacy is rooted in its ability to modulate dopaminergic pathways in the central nervous system.[3] For pharmaceutical applications, Perazine is typically converted into its dihydrochloride salt to enhance stability and aqueous solubility. This guide provides a comprehensive overview of a robust and logical pathway for the synthesis of Perazine, followed by its conversion to Perazine dihydrochloride. Furthermore, it details a suite of analytical techniques essential for the rigorous characterization and quality control of the final active pharmaceutical ingredient (API), ensuring its identity, purity, and structural integrity.

Introduction: The Scientific Rationale

Perazine: A Phenothiazine Antipsychotic

Perazine, chemically known as 10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine, is a typical antipsychotic medication.[2] The phenothiazine tricyclic structure is a critical pharmacophore that forms the basis for a wide array of therapeutic agents.[4] Perazine distinguishes itself through the specific N-alkylpiperazine side chain at the 10-position, which is crucial for its interaction with dopamine receptors.[4][5]

Mechanism of Action: Dopamine Antagonism

The primary therapeutic effect of Perazine is achieved through the antagonism of dopamine D2 receptors within the brain's mesolimbic pathway.[3] In psychotic conditions such as schizophrenia, an overactivity of this dopaminergic system is often observed.[3] By blocking these receptors, Perazine mitigates the positive symptoms associated with the condition, including hallucinations and delusions.[1][3] Its pharmacological profile also includes antagonist activity at serotonergic (5-HT2), histaminic (H1), adrenergic (α1), and muscarinic receptors, which contributes to its overall therapeutic effects and side-effect profile.[3]

The Dihydrochloride Salt Form: A Pharmaceutical Necessity

While the free base form of Perazine is the active moiety, it is less suitable for pharmaceutical formulation due to issues with stability and solubility. Conversion to the dihydrochloride salt is a standard and necessary step. This process involves protonating the two basic nitrogen atoms of the piperazine ring, which significantly increases the molecule's polarity and, consequently, its solubility in aqueous media. This enhanced solubility is vital for bioavailability upon administration. The salt form also typically exhibits greater crystalline stability, which is advantageous for storage and handling.

Synthesis of Perazine Dihydrochloride

The synthesis of Perazine dihydrochloride is logically approached as a two-stage process: first, the synthesis of the Perazine free base via N-alkylation, and second, the conversion of the free base to its dihydrochloride salt.

Caption: Synthesis workflow for Perazine Dihydrochloride.

Part 1: Synthesis of Perazine (Free Base) via N-Alkylation

The core of the synthesis involves the alkylation of the secondary amine nitrogen of the phenothiazine ring system. This is a classic nucleophilic substitution reaction.

-

Causality: The nitrogen atom of phenothiazine is rendered nucleophilic by deprotonation with a strong base. This allows it to attack the electrophilic carbon of the alkyl halide (1-(3-chloropropyl)-4-methylpiperazine), displacing the chloride leaving group and forming the crucial C-N bond. The choice of a strong, non-nucleophilic base like sodium hydride or sodamide is critical to prevent side reactions. Anhydrous, aprotic solvents like toluene or xylene are used to prevent quenching the base and to facilitate the reaction at elevated temperatures.[6]

Experimental Protocol: Synthesis of Perazine Free Base

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), a thermometer, and a nitrogen inlet. The system must be maintained under an inert atmosphere to prevent moisture from reacting with the base.

-

Reagent Charging: Charge the reactor with phenothiazine (1.0 eq.) and dry toluene.

-

Deprotonation: While stirring, add a strong base such as sodium hydride (NaH, 1.1 eq.) or sodamide (NaNH₂, 1.1 eq.) portion-wise at room temperature. The reaction is exothermic and may involve gas evolution (H₂ with NaH). After the addition is complete, the mixture is typically heated (e.g., to 50-60°C) for 1-2 hours to ensure complete formation of the phenothiazine anion.

-

Alkylation: A solution of 1-(3-chloropropyl)-4-methylpiperazine (1.05 eq.) in dry toluene is added dropwise to the reaction mixture.

-

Reaction: The mixture is then heated to reflux (approx. 110°C for toluene) and maintained for several hours (e.g., 4-8 hours). Reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water or isopropanol to destroy any excess base. The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude Perazine free base, often as a viscous oil or solid. Further purification can be achieved by column chromatography if necessary.

Part 2: Formation of Perazine Dihydrochloride

The purified free base is converted to its dihydrochloride salt to improve its pharmaceutical properties.

-

Causality: The two tertiary amine nitrogens in the piperazine ring of the Perazine molecule are basic. Reacting the free base with at least two equivalents of hydrochloric acid in a suitable solvent leads to the protonation of these sites, forming the dihydrochloride salt. The salt is generally much less soluble in organic solvents like ethanol or isopropanol than the free base, causing it to precipitate out of the solution, which provides an excellent method of purification.[7]

Experimental Protocol: Perazine Dihydrochloride Salt Formation

-

Dissolution: Dissolve the crude or purified Perazine free base in a suitable organic solvent, such as absolute ethanol or isopropanol.

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (2.2 eq.) in the same solvent (e.g., ethanolic HCl) dropwise with vigorous stirring.

-

Precipitation: The Perazine dihydrochloride will precipitate as a solid. The mixture should be stirred in the cold for an additional period (e.g., 1 hour) to ensure complete crystallization.

-

Isolation and Drying: The solid product is collected by vacuum filtration. The filter cake is washed with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to facilitate drying. The product is then dried under vacuum to a constant weight.

Characterization of Perazine Dihydrochloride

A multi-technique approach is required to unambiguously confirm the structure, identity, purity, and properties of the synthesized Perazine dihydrochloride. This forms a self-validating system where the results from each analysis must be consistent with the target structure.

Caption: Comprehensive characterization workflow for Perazine Dihydrochloride.

Summary of Characterization Data

The following table summarizes the expected results from the characterization of Perazine dihydrochloride.

| Analysis Technique | Parameter | Expected Result | Purpose |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic, aliphatic, and N-methyl protons. | Confirms the proton environment and overall structure. |

| ¹³C NMR | Chemical Shift (δ) | Peaks for all unique carbon atoms in the molecule.[8] | Confirms the carbon skeleton of the molecule. |

| FTIR | Wavenumber (cm⁻¹) | Bands for aromatic C-H, aliphatic C-H, C-N, C-S, and broad N⁺-H stretches. | Identifies key functional groups present.[9] |

| Mass Spectrometry | m/z | Molecular ion peak corresponding to the free base [M]⁺ and characteristic fragments. | Confirms molecular weight and fragmentation pattern.[9] |

| HPLC | Purity (%) | >99.0% (for pharmaceutical grade). | Quantifies purity and detects impurities. |

| Melting Point | Temperature (°C) | A sharp melting point range consistent with literature values. | Indicates the purity of the crystalline solid. |

| Elemental Analysis | %C, %H, %N, %S, %Cl | Values consistent with the molecular formula C₂₀H₂₇Cl₂N₃S. | Confirms the elemental composition and stoichiometry of the salt. |

Detailed Analytical Protocols

-

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of a compound.

-

Protocol:

-

Sample Preparation: Accurately weigh and dissolve ~5-10 mg of Perazine dihydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10][11]

-

Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate ¹H signals to determine proton ratios. Analyze chemical shifts and coupling constants to assign signals to specific protons and carbons in the molecule. The presence of signals for the phenothiazine aromatic rings, the propyl chain, the piperazine ring, and the N-methyl group should be confirmed.

-

-

Principle: FTIR measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides a "fingerprint" of the functional groups present in the molecule.

-

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding a small amount of Perazine dihydrochloride with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands. Key expected peaks include: a broad band from ~2400-2700 cm⁻¹ (N⁺-H stretch from the hydrochloride salt), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2950-2800 cm⁻¹ (aliphatic C-H stretch), and various peaks in the fingerprint region (<1600 cm⁻¹) corresponding to C=C aromatic stretching, C-N, and C-S bonds.[12][13]

-

-

Principle: HPLC is a powerful separation technique used to determine the purity of a compound and quantify any impurities.[14] The sample is passed through a column packed with a stationary phase, and components are separated based on their differential interactions.

-

Protocol:

-

Method Setup:

-

Column: A reversed-phase C18 column is commonly used.[15]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic solvent (e.g., acetonitrile or methanol).

-

Detector: A UV or Diode Array Detector (DAD) set to a wavelength where the phenothiazine chromophore absorbs strongly (typically around 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

-

Sample Preparation: Prepare a dilute solution of Perazine dihydrochloride in the mobile phase at a known concentration.

-

Analysis: Inject the sample into the HPLC system and record the chromatogram.

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated for linearity, accuracy, and precision.

-

Conclusion

The synthesis and characterization of Perazine dihydrochloride require a systematic and scientifically rigorous approach. The outlined synthetic pathway, proceeding through N-alkylation of phenothiazine followed by hydrochloride salt formation, represents a logical and efficient method for its preparation. The subsequent characterization, employing a combination of spectroscopic and chromatographic techniques, provides a self-validating framework to ensure the final product meets the high standards of identity, purity, and quality required for its use in research and drug development. Each step, from the choice of reagents in synthesis to the specific parameters in analysis, is dictated by the chemical principles governing the molecule's behavior, ensuring a trustworthy and reproducible outcome.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 21, 2026, from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 21, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Retrieved January 21, 2026, from [Link]

- Gadzala-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

-

NIST. (n.d.). Piperazine dihydrochloride. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

- Asif, M. (2011). Synthesis and biological activity of piperazine derivatives of phenothiazine. Medicinal Chemistry Research, 20, 1264-1269.

- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.

-

Patsnap. (2024). What is the mechanism of Perazine Dimalonate? Synapse. Retrieved January 21, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved January 21, 2026, from [Link]

- Amani, A. M. (2014). Synthesis and Biological Activity of Piperazine Derivatives of Phenothiazine. Drug Research, 64(06), 329-334.

- Google Patents. (n.d.). US3023211A - Method for the preparation of piperazine monohydrochloride.

- Kulakov, I. V., et al. (2008). Synthesis of N-alkaloidacyl derivatives of phenothiazine. Russian Journal of Applied Chemistry, 81(2), 263-267.

-

National Center for Biotechnology Information. (n.d.). Perazine. PubChem. Retrieved January 21, 2026, from [Link]

- Yilmaz, F., et al. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 59-67.

-

Wikipedia. (n.d.). Perazine. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). EP1067124A1 - Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.

-

SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved January 21, 2026, from [Link]

- Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(1), 209-221.

-

Wikipedia. (n.d.). Phenothiazine. Retrieved January 21, 2026, from [Link]

- Chee, C. F., et al. (2019). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc.

-

ACS Omega. (2020). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved January 21, 2026, from [Link]

-

Patsnap. (2024). What is the mechanism of Perphenazine? Synapse. Retrieved January 21, 2026, from [Link]

- Mosnaim, A. D., et al. (2006). Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents. American Journal of Therapeutics, 13(3), 261-273.

- National Center for Biotechnology Information. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.

- Kenia, H., et al. (2018). Synthesis and Evaluation of Phenothiazine Derivatives.

- Steinberg, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2484-2496.

-

YouTube. (2025). Pharmacology of Perphenazine ; Phamacokinetics, Mechanism of Action, Uses, Effects. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride.

-

SpectraBase. (n.d.). Piperazine, 1-methyl-4-(2,4,6-trimethylphenylsulfonyl)- - Optional[13C NMR]. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Piperazine monohydrochloride. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.

Sources

- 1. Perazine | C20H25N3S | CID 4744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Perazine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Perazine Dimalonate? [synapse.patsnap.com]

- 4. Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 9. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]